molecular formula C9H16ClF2N3 B15113211 1-(difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15113211
M. Wt: 239.69 g/mol
InChI Key: XDAWIEHMUDUSCX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, an isobutyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the difluoromethylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-(Difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-N-isobutyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H16ClF2N3

Molecular Weight

239.69 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H15F2N3.ClH/c1-6(2)4-12-8-5-14(9(10)11)13-7(8)3;/h5-6,9,12H,4H2,1-3H3;1H

InChI Key

XDAWIEHMUDUSCX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC(C)C)C(F)F.Cl

Origin of Product

United States

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